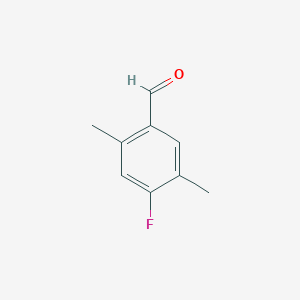

4-Fluoro-2,5-dimethylbenzaldehyde

Description

4-Fluoro-2,5-dimethylbenzaldehyde (CAS: 1187169-14-7) is a fluorinated aromatic aldehyde with a benzaldehyde core substituted by a fluorine atom at position 4 and methyl groups at positions 2 and 4. This compound is commercially available through suppliers like CymitQuimica, where it is listed under aldehydes with high purity (97.0%) .

Properties

IUPAC Name |

4-fluoro-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHHHCWJCOWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method includes the direct fluorination of 2,5-dimethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions . Industrial production methods often involve these synthetic routes, optimized for large-scale manufacturing to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 4-fluoro-2,5-dimethylbenzoic acid, while reduction produces 4-fluoro-2,5-dimethylbenzyl alcohol.

Scientific Research Applications

Chemical Properties and Reactions

4-Fluoro-2,5-dimethylbenzaldehyde is characterized by the presence of a fluorine atom and two methyl groups on the benzene ring, which significantly influence its reactivity. Key reactions include:

- Oxidation : The aldehyde group can be oxidized to form 4-fluoro-2,5-dimethylbenzoic acid.

- Reduction : It can be reduced to yield 4-fluoro-2,5-dimethylbenzyl alcohol.

- Nucleophilic Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It is particularly valuable in the preparation of:

- Pharmaceuticals : The compound serves as an intermediate in synthesizing various therapeutic agents, including anti-inflammatory and anticancer drugs. For example, it has been utilized in the synthesis of novel anti-cancer agents via modifications to the aldehyde group.

- Agrochemicals : It is also employed in developing agrochemical products that require fluorinated aromatic compounds for enhanced biological activity.

Biological Studies

In biological research, this compound has been used to study enzyme-catalyzed reactions. Its aldehyde functionality allows it to form Schiff bases with amino groups in proteins, facilitating investigations into enzyme mechanisms and protein interactions.

Material Science

The compound finds applications in material science as a precursor for synthesizing specialty chemicals. It is used in producing polymers and resins that require specific properties imparted by fluorinated compounds.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of fluorinated benzaldehydes, including this compound, leading to the development of novel anticancer agents. The synthesis involved multi-step reactions where the aldehyde served as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Investigating Enzyme Mechanisms

Research involving this compound focused on its role as a probe in studying enzyme mechanisms. By forming imines with lysine residues in enzymes, researchers were able to elucidate the catalytic mechanisms underlying specific biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethylbenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of imines that can affect protein function and activity . The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The substitution pattern on the benzaldehyde ring significantly impacts physicochemical properties and applications. Below is a comparative analysis with key analogs:

| Compound Name | Substituents (Positions) | Key Differences vs. 4-Fluoro-2,5-dimethylbenzaldehyde | Applications/Properties | References |

|---|---|---|---|---|

| 4-Fluoro-2,5-dimethoxybenzaldehyde | F (4), methoxy (2,5) | Methoxy groups enhance electron density, altering reactivity and biological activity | Used in therapeutic research for distinct biological profiles | |

| 4-Methoxy-2,5-dimethylbenzaldehyde | Methoxy (4), methyl (2,5) | Replacement of F with methoxy reduces electronegativity, affecting redox behavior | Less reactive in electrophilic substitutions; lower bioavailability | |

| 4-Chloro-2,5-difluorobenzaldehyde | Cl (4), F (2,5) | Chlorine’s larger atomic radius and polarizability increase halogen-bonding potential | Preferred in cross-coupling reactions | |

| 2-Iodo-4,5-dimethylbenzaldehyde | I (2), methyl (4,5) | Iodine’s bulkiness slows reaction kinetics; weaker C–I bond enables cross-coupling | Building block for pharmaceuticals |

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and methoxy groups have opposing electronic effects, altering the compound’s reactivity in nucleophilic/electrophilic reactions .

- Steric Effects : Methyl groups at positions 2 and 5 in this compound create steric hindrance, limiting access to the aldehyde group in certain reactions compared to less hindered analogs .

Halogenated Derivatives

Halogen position and type critically influence applications:

| Compound Name | Halogen Configuration | Reactivity/Applications | References |

|---|---|---|---|

| 4-Fluoro-3,5-diiodobenzaldehyde | F (4), I (3,5) | Iodine enhances heavy-atom effects for crystallography; used in imaging studies | |

| 4-Bromo-2,5-difluorobenzaldehyde | Br (4), F (2,5) | Bromine facilitates Suzuki-Miyaura coupling; used in agrochemical intermediates | |

| 4-Chloro-3,5-dimethylbenzaldehyde | Cl (4), methyl (3,5) | Chlorine increases electrophilicity; explored as a cytotoxic agent |

Key Findings :

- Fluorine-Specific Advantages : The small size and high electronegativity of fluorine in this compound improve metabolic stability compared to bulkier halogens like bromine or iodine .

Key Findings :

- Fluorine’s Role: Fluorine in this compound may reduce enzymatic degradation, extending half-life in biological systems compared to non-fluorinated analogs .

Biological Activity

4-Fluoro-2,5-dimethylbenzaldehyde (FDMB) is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. The presence of the fluorine atom and methyl substituents on the benzene ring significantly influences its chemical properties, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring with a fluorine atom at the para position (4-position) and two methyl groups at the ortho positions (2 and 5). This unique arrangement contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of FDMB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegative nature, which can influence enzyme kinetics and receptor interactions. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study showed that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the regulation of gene expression associated with metabolism and virulence in bacterial cells .

Anticancer Potential

FDMB has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis has been linked to the upregulation of caspase-3, a key player in the apoptotic pathway. This suggests that FDMB may be a candidate for further development as an anticancer agent .

Study 1: Antibacterial Efficacy

A study conducted on benzaldehyde derivatives, including FDMB, revealed that these compounds exhibited varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that FDMB could effectively inhibit bacterial growth by disrupting metabolic processes .

Study 2: Anticancer Activity

In another investigation focusing on human pancreatic cancer cell lines, FDMB was shown to significantly reduce cell viability. The study utilized MTT assays to assess cytotoxicity and found that treatment with FDMB resulted in increased apoptosis rates compared to control groups .

Comparative Analysis with Similar Compounds

The biological activity of FDMB can be compared with other fluorinated aromatic aldehydes, such as 4-Fluorobenzoic acid and 2,5-Dimethylbenzoic acid.

| Compound | Antibacterial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Fluorine enhances reactivity |

| 4-Fluorobenzoic acid | Low | None | Lacks methyl groups |

| 2,5-Dimethylbenzoic acid | Low | Moderate | Lacks fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.